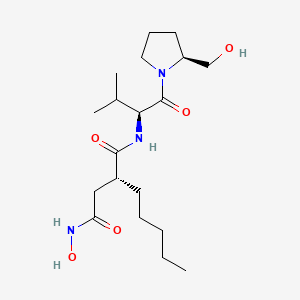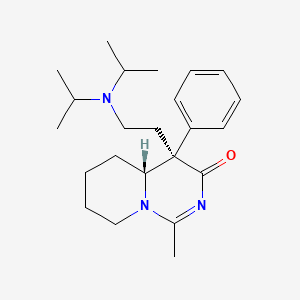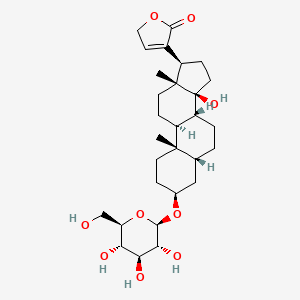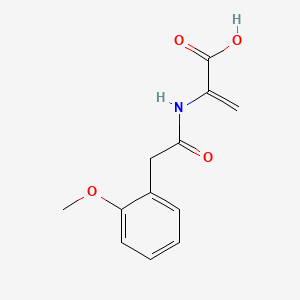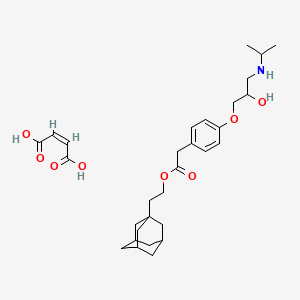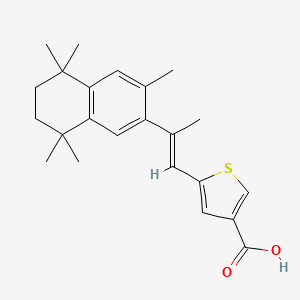
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN 191701 is a Retinoid X receptor agonist.
Wissenschaftliche Forschungsanwendungen
Structural Modifications and Biological Activity
- A study by (Dawson et al., 1989) synthesized analogues of this compound and evaluated their retinoid biological activity. They found that certain geometric constraints imposed by the retinoid receptor are crucial for high biological activity.
Structure-Activity Relationships
- (Kagechika et al., 1989) studied the structure-activity relationships of chalcone-4-carboxylic acids, which are retinoidal benzoic acids. They discovered that the activity was enhanced by substituting a bulky alkyl group.
RXR-Selective Compounds
- Boehm et al. (1994) designed and synthesized potent retinoid X receptor (RXR)-selective compounds based on this chemical structure, finding them useful for studying the biological role of individual retinoid receptors (Boehm et al., 1994).
Hepatomegaly Induction in Rats
- A study by (Standeven et al., 1997) observed that RXR-selective agonists, including derivatives of this compound, caused hepatomegaly in rats, suggesting unique therapeutic applications.
PET Imaging and CNS Diseases
- Shibahara et al. (2017) synthesized a carbon-11-labeled version of this compound for PET imaging, investigating its distribution in the brain and potential treatment for CNS diseases (Shibahara et al., 2017).
Development of RXR-Selective Analogues
- Jurutka et al. (2013) developed novel analogues of this compound that stimulate RXR-regulated transcription, indicating potential improvements in biological potency and selectivity (Jurutka et al., 2013).
Synthesis of Silicon-Based Drugs
- Büttner et al. (2007) described the synthesis of a disila-analogue of this compound, demonstrating its potential in the development of silicon-based drugs (Büttner et al., 2007).
Electrochemistry and Fluorescence Responses
- Zhao et al. (2020) explored the electrochemical behaviors and fluorescence responses of Ni(II) complexes involving this compound, highlighting its potential in removing contaminants and optimizing chemical vapor deposition (Zhao et al., 2020).
Conformational Studies for Activity
- Kagechika et al. (1989) conducted conformational studies of aromatic amides with retinoidal activity, finding that trans-amide structure is important for the activity (Kagechika et al., 1989).
Palladium-Catalyzed Perarylation
- Nakano et al. (2008) studied the palladium-catalyzed perarylation of 3-thiophenecarboxylic acids, including this compound, for the synthesis of tetraarylated products (Nakano et al., 2008).
Synthesis of Fluoronaphthoic Acids
- Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the chemical versatility of such compounds (Tagat et al., 2002).
Eigenschaften
CAS-Nummer |
156691-84-8 |
|---|---|
Produktname |
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- |
Molekularformel |
C23H28O2S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-17-11-16(13-26-17)21(24)25)18-12-20-19(10-15(18)2)22(3,4)7-8-23(20,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
InChI-Schlüssel |
ZEDKEKWGCXBKCJ-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC(=CS3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC(=CS3)C(=O)O)C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=CC3=CC(=CS3)C(=O)O)C)C(CCC2(C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-4-thiophenecarboxylic acid 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-3-thiophenecarboxylic acid AGN 191701 AGN-191701 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



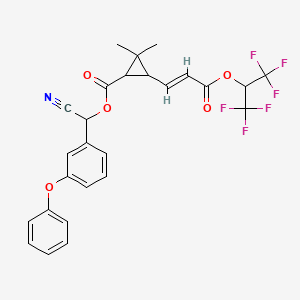
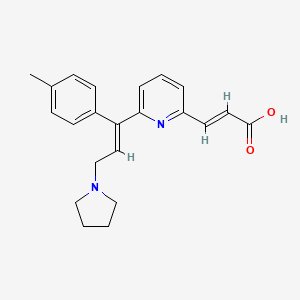
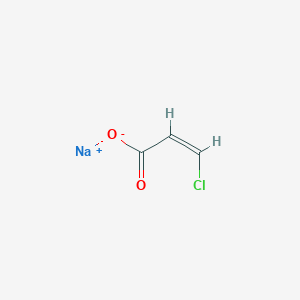
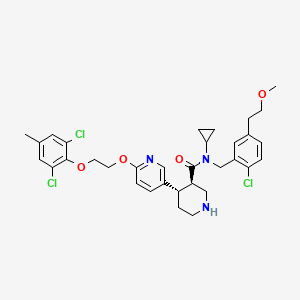
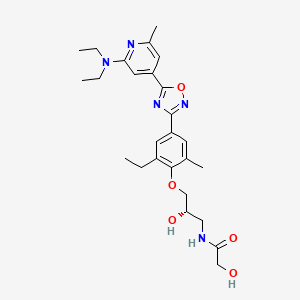
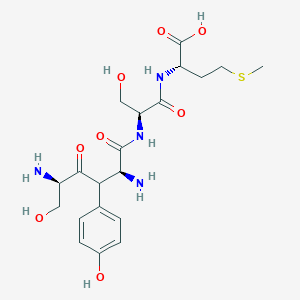
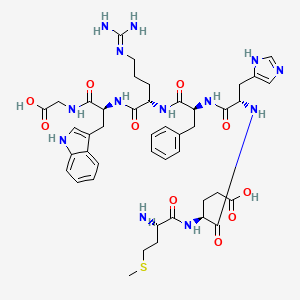
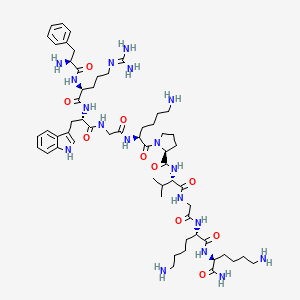
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
